(Pyridin-2-ylthio)acetyl chloride hydrochloride
Overview
Description
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols is a notable chemical reaction involving pyridin-2-yl compounds . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Scientific Research Applications
Synthesis and Characterization
Cleavage of C-S Bonds : The study by Huang et al. (2007) demonstrates the cleavage of C-S bonds using a ligand related to (Pyridin-2-ylthio)acetyl chloride hydrochloride, leading to the formation of a CuI4-centered cluster. This research provides insights into the mechanism of C-S bond cleavage, which could have implications in the synthesis of complex molecules (Huang, Gou, Zhu, & Huang, 2007).
Novel Pyridine Derivatives : Patel and Agravat (2007) synthesized new pyridine derivatives, showcasing the versatility of this compound in creating compounds with potential antibacterial and antifungal activities (Patel & Agravat, 2007).
Catalysis and Reaction Mechanisms
- Recyclable Catalyst for Acylation : Liu et al. (2014) explored the use of a DMAP salt, highlighting its potential as a recyclable catalyst for the acylation of inert alcohols and phenols. This study provides a base-free condition approach, contributing to the development of more sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Antimicrobial Studies
- Antimycobacterial Activity : Research by Mamolo et al. (2001, 2002) on derivatives of this compound demonstrated feable antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in developing antimicrobial agents (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Molecular Docking and In Vitro Screening
- In Silico Molecular Docking : A study by Flefel et al. (2018) involved the synthesis of novel compounds starting from a derivative similar to this compound, which were then subjected to in silico molecular docking screenings. This research shows the compound's utility in drug discovery and development processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylacetyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS.ClH/c8-6(10)5-11-7-3-1-2-4-9-7;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVNYBCXCRNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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